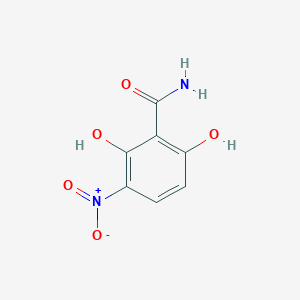
2,6-Dihydroxy-5-nitrobenzamide
Cat. No. B8452937
M. Wt: 198.13 g/mol
InChI Key: YHFAUBOWOFLQCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04005218
Procedure details


A mixture of 3 parts of phenyl 3-chloro-2,6-dihydroxy-5-nitrobenzoate, 3 parts of 4-amino-α-(4-methoxyphenyl)-2-(trifluoromethyl)benzeneacetonitrile and 30 parts of 1,2,4-trichlorobenzene is stirred for 10 minutes at 190° C. The reaction mixture is cooled and poured onto 140 parts of petroleumether while stirring. The supernatant phase is decanted and the residue is boiled in methylbenzene and stirred with activated charcoal. The latter is filtered off over hyflo. Petroleumether is added to the filtrate till turbid and the product is allowed to crystallize while stirring. It is filtered off, dried and crystallized from acetonitrile, yielding 4.5 parts of 3-chloro-N-{4-[α-cyano-α-(4-methoxyphenyl)methyl]-3-trifluoromethyl)phenyl}-2,6-dihydroxy-5-nitrobenzamide; mp. 206.4° C.
Name
phenyl 3-chloro-2,6-dihydroxy-5-nitrobenzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
4-amino-α-(4-methoxyphenyl)-2-(trifluoromethyl)benzeneacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:3]([OH:21])=[C:4]([C:14]([OH:20])=[C:15]([N+:17]([O-:19])=[O:18])[CH:16]=1)[C:5](OC1C=CC=CC=1)=[O:6].[NH2:22]C1C=CC(C(C2C=CC(OC)=CC=2)C#N)=C(C(F)(F)F)C=1.ClC1C=CC(Cl)=CC=1Cl>>[OH:21][C:3]1[CH:2]=[CH:16][C:15]([N+:17]([O-:19])=[O:18])=[C:14]([OH:20])[C:4]=1[C:5]([NH2:22])=[O:6]
|
Inputs


Step One
|
Name
|
phenyl 3-chloro-2,6-dihydroxy-5-nitrobenzoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=C(C(=O)OC2=CC=CC=C2)C(=C(C1)[N+](=O)[O-])O)O
|
|
Name
|
4-amino-α-(4-methoxyphenyl)-2-(trifluoromethyl)benzeneacetonitrile
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC(=C(C=C1)C(C#N)C1=CC=C(C=C1)OC)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
190 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred for 10 minutes at 190° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured onto 140 parts of petroleumether
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The supernatant phase is decanted
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred with activated charcoal
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The latter is filtered off over hyflo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Petroleumether is added to the filtrate till turbid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
while stirring
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
It is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized from acetonitrile
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=C(C(=O)N)C(=C(C=C1)[N+](=O)[O-])O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
